

# A Technical Guide to the Spectroscopic Analysis of (S)-2-Benzylaziridine

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## Compound of Interest

Compound Name: (s)-2-Benzylaziridine

Cat. No.: B106299

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## Introduction

**(S)-2-Benzylaziridine** is a chiral heterocyclic compound of significant interest in organic synthesis and drug development.[1] Its strained three-membered aziridine ring and the presence of a benzyl group make it a versatile building block for the synthesis of more complex nitrogen-containing molecules.[1] Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(S)-2-Benzylaziridine**, along with generalized experimental protocols for these analytical techniques. While experimental spectral data for **(S)-2-benzylaziridine** is not readily available in public databases, this guide presents predicted data based on the compound's structure and known spectroscopic principles.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(S)-2-benzylaziridine**. These predictions are based on established chemical shift and fragmentation principles.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **(S)-2-Benzylaziridine** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20-7.40	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~2.80	dd	1H	Benzylic proton (CH <sub>2</sub> )
~2.60	dd	1H	Benzylic proton (CH <sub>2</sub> )
~2.20	m	1H	Aziridine ring proton (CH)
~1.80	d	1H	Aziridine ring proton (CH <sub>2</sub> )
~1.40	d	1H	Aziridine ring proton (CH <sub>2</sub> )
~1.00	br s	1H	Amine proton (NH)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **(S)-2-Benzylaziridine** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	Aromatic quaternary carbon
~129	Aromatic CH
~128	Aromatic CH
~126	Aromatic CH
~42	Benzylic carbon (CH <sub>2</sub> )
~35	Aziridine ring carbon (CH)
~30	Aziridine ring carbon (CH <sub>2</sub> )

Table 3: Predicted IR Spectroscopic Data for **(S)-2-Benzylaziridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium	N-H stretch
~3080-3030	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1600, ~1495, ~1450	Medium-Weak	Aromatic C=C stretch
~1250	Medium	C-N stretch
~850-700	Strong	Aromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data for **(S)-2-Benzylaziridine** (Electron Ionization)

m/z	Predicted Fragment
133	[M] <sup>+</sup> (Molecular Ion)
132	[M-H] <sup>+</sup>
104	[M-C <sub>2</sub> H <sub>3</sub> N] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a small organic molecule like **(S)-2-benzylaziridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-2-benzylaziridine** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.<sup>[2]</sup> Transfer the solution to a standard 5 mm NMR tube.<sup>[2]</sup>
- Instrument Setup:
  - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the peaks.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
  - The spectral width should be set to encompass all expected proton resonances (e.g., 0-10 ppm).
  - Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).
  - Integrate the peaks to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - The spectral width should cover all expected carbon resonances (e.g., 0-150 ppm).

- Process the data similarly to the  $^1\text{H}$  spectrum, referencing the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a single drop of liquid **(S)-2-benzylaziridine** directly onto the center of the ATR crystal.<sup>[3]</sup>
- Instrument Setup and Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.<sup>[4]</sup> The typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ .<sup>[4]</sup>
- Data Analysis:
  - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.<sup>[5]</sup>

## Mass Spectrometry (MS)

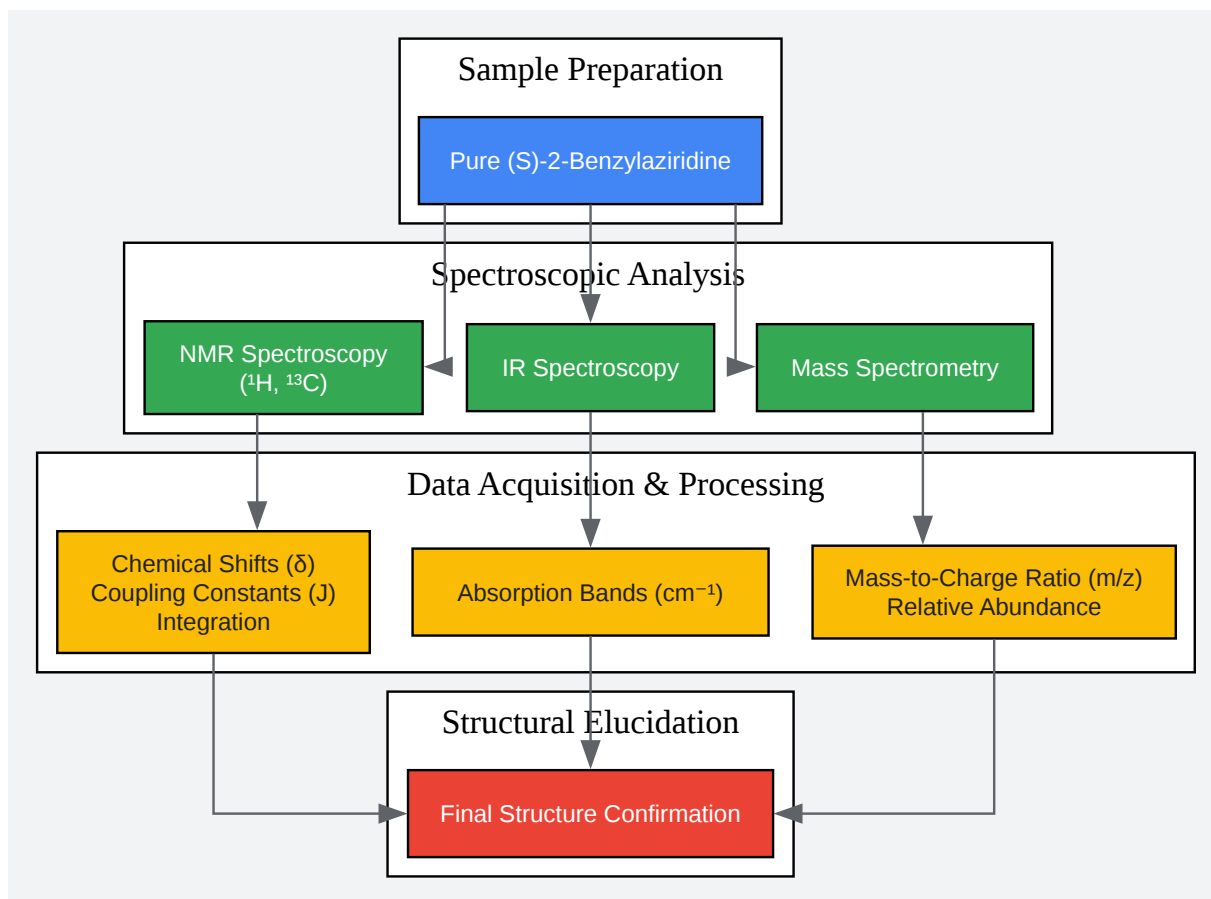
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.<sup>[6]</sup> The sample is vaporized by heating in a high vacuum environment.<sup>[7]</sup>
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[8]</sup> This causes the molecules to lose an electron, forming a positively charged molecular ion ( $[M]^+$ ), which may then undergo fragmentation.<sup>[8]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection and Spectrum Generation:** A detector records the abundance of each ion at a specific  $m/z$  value. The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .
- **Data Interpretation:**
  - Identify the molecular ion peak to determine the molecular weight of the compound.
  - Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the molecular ion provides information about the different structural components of the molecule.<sup>[9]</sup>

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-2-benzylaziridine**.



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Caption: General workflow for the spectroscopic analysis of **(S)-2-benzylaziridine**.

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